molecular formula C7H6BrN3 B1374406 6-ブロモ-3-メチル-1H-ピラゾロ[4,3-b]ピリジン CAS No. 1256794-18-9

6-ブロモ-3-メチル-1H-ピラゾロ[4,3-b]ピリジン

カタログ番号 B1374406
CAS番号: 1256794-18-9
分子量: 212.05 g/mol
InChIキー: HGILPZZKMDDLPI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine is a chemical compound with the empirical formula C6H4BrN3 . It has a molecular weight of 198.02 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Synthesis Analysis

Based on scaffold hopping and computer-aided drug design, a series of pyrazolo[3,4-b]pyridine derivatives were synthesized . The synthetic strategies and approaches to these derivatives have been reported and systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of 6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine can be represented by the SMILES string Brc1cnc2cn[nH]c2c1 . The InChI key for this compound is FONNZZMIJPHSJP-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving 6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine are not detailed in the search results, it’s worth noting that pyrazolo[3,4-b]pyridine derivatives have been synthesized using various methods .

Safety and Hazards

The safety information available indicates that 6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine has a hazard classification of Acute Tox. 4 Oral . The signal word for this compound is “Warning” and it has the GHS07 pictogram .

将来の方向性

While specific future directions for 6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine are not detailed in the search results, it’s worth noting that pyrazolo[3,4-b]pyridine derivatives have potential for further exploration .

生化学分析

Biochemical Properties

6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer . This compound interacts with the TRKA subtype, inhibiting its activity with an IC50 value of 56 nM . Additionally, it has shown selectivity for certain cell lines, such as MCF-7 and HUVEC .

Cellular Effects

The effects of 6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine on various cell types and cellular processes are profound. It inhibits the proliferation of cancer cell lines, such as Km-12, with an IC50 value of 0.304 μM . This compound also affects cell signaling pathways, including the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are crucial for cell proliferation, differentiation, and survival . Furthermore, it influences gene expression and cellular metabolism, contributing to its potential as an anti-cancer agent .

Molecular Mechanism

At the molecular level, 6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine exerts its effects through binding interactions with TRKA. This binding inhibits the kinase activity of TRKA, preventing the phosphorylation of downstream signaling molecules . The compound’s structure allows it to form hydrogen bonds with key residues in the TRKA active site, thereby blocking its activity . Additionally, it has shown low inhibitory activity against a panel of cytochrome P450 isoforms, except CYP2C9 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine have been observed to change over time. The compound exhibits excellent plasma stability with a half-life (t1/2) greater than 289.1 minutes . This stability ensures prolonged activity in biological systems. Long-term studies have shown that the compound maintains its inhibitory effects on TRKA over extended periods, making it a promising candidate for further development .

Dosage Effects in Animal Models

The effects of 6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRKA activity without causing significant toxicity . At higher doses, some toxic effects have been observed, indicating a threshold beyond which the compound may become harmful . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s metabolism primarily involves cytochrome P450 enzymes, with CYP2C9 playing a significant role . This interaction affects metabolic flux and metabolite levels, influencing the compound’s overall pharmacokinetics and pharmacodynamics .

Transport and Distribution

Within cells and tissues, 6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, enhancing its therapeutic efficacy . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular components .

Subcellular Localization

The subcellular localization of 6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound exerts its effects precisely where needed, enhancing its therapeutic potential .

特性

IUPAC Name

6-bromo-3-methyl-2H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-4-7-6(11-10-4)2-5(8)3-9-7/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGILPZZKMDDLPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine
Reactant of Route 2
6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine
Reactant of Route 3
6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine
Reactant of Route 4
6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine
Reactant of Route 5
6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine
Reactant of Route 6
6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。